6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine
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Overview
Description
6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its broad range of applications in medicinal chemistry, particularly due to its unique structural properties and biological activities .
Preparation Methods
The synthesis of 6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and chlorination steps . Industrial production methods often employ similar strategies but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Scientific Research Applications
6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, thereby exerting its biological effects .
Comparison with Similar Compounds
6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceutical compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H10Cl2N2 |
---|---|
Molecular Weight |
277.1 g/mol |
IUPAC Name |
6,8-dichloro-2-(2-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10Cl2N2/c1-9-4-2-3-5-11(9)13-8-18-7-10(15)6-12(16)14(18)17-13/h2-8H,1H3 |
InChI Key |
OJTRJIFJQKHXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)Cl |
Origin of Product |
United States |
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